
2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide is a complex organic compound that belongs to the class of hydrazine derivatives This compound is characterized by its unique structure, which includes a hexahydro-1H-pyrrolizin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide typically involves the hydrogenation of pyrrolizin-3-ones to their hexahydro derivatives in the presence of heterogeneous catalysts . The reaction conditions, such as the choice of catalyst and solvent, play a crucial role in achieving high diastereoselectivity. For instance, good diastereoselectivity (up to >97:3) can be achieved if the pyrrolizin-3-one is substituted at specific positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-pyrrolizin-1-amine: This compound shares a similar hexahydro-1H-pyrrolizin ring system but differs in its functional groups.
Hexahydro-1H-pyrrolizin-1-ol: This compound also shares a similar ring system but contains a hydroxyl group instead of a hydrazinecarboxamide group.
Uniqueness
2-(Hexahydro-1H-pyrrolizin-1-ylidene)hydrazinecarboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
[(E)-2,3,5,6,7,8-hexahydropyrrolizin-1-ylideneamino]urea |
InChI |
InChI=1S/C8H14N4O/c9-8(13)11-10-6-3-5-12-4-1-2-7(6)12/h7H,1-5H2,(H3,9,11,13)/b10-6+ |
InChI Key |
WBZPHTSJQWVWDV-UXBLZVDNSA-N |
Isomeric SMILES |
C1CC2/C(=N/NC(=O)N)/CCN2C1 |
Canonical SMILES |
C1CC2C(=NNC(=O)N)CCN2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


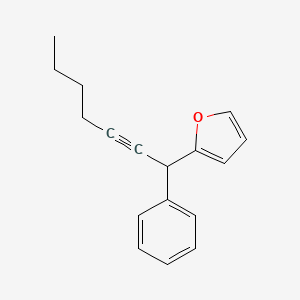

![N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12898649.png)
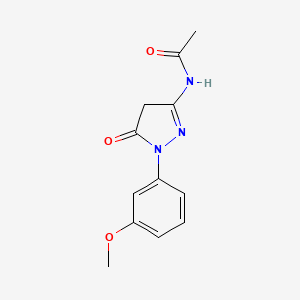
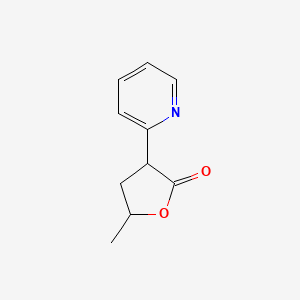
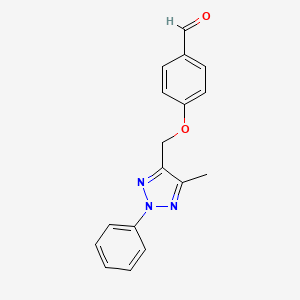
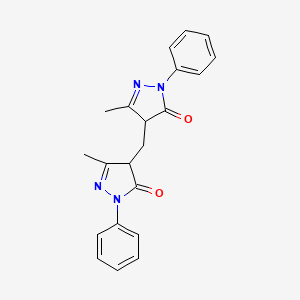
![3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12898673.png)

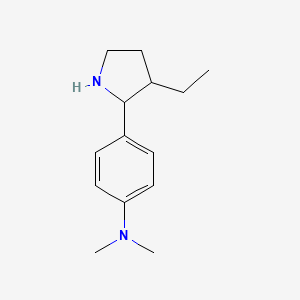
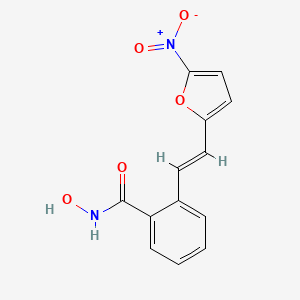
![3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12898694.png)
![2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12898697.png)
![2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12898710.png)
